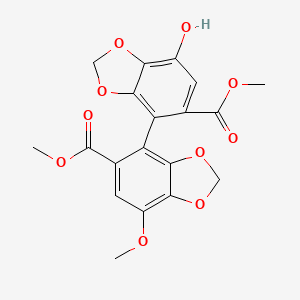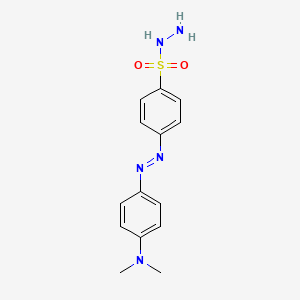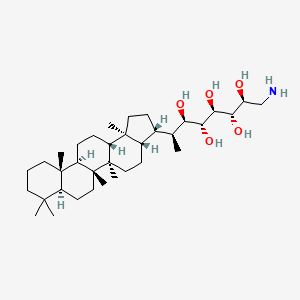
3-Methyl-1H-pyrazol-1-carboxamid
Übersicht
Beschreibung
3-Methyl-1H-pyrazole-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Vielfalt der Substituenten:- Über 300.000 Strukturen von 1H-Pyrazolo[3,4-b]pyridinen (mit 5.000 Referenzen und fast 2.400 Patenten) und etwa 83.000 Strukturen von 2H-Pyrazolo[3,4-b]pyridinen (mit fast 2.700 Referenzen und 1.500 Patenten) existieren .
Organische Synthese
- 3-Methyl-1H-pyrazol-1-carboxamid dient als ein wichtiger Rohstoff und Zwischenprodukt in der organischen Synthese .
Antikrebsmittel
Wirkmechanismus
Target of Action
3-Methyl-1H-pyrazole-1-carboxamide, like many pyrazole derivatives, is known to interact with a variety of biological targets. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in the function of the target . For example, some pyrazole derivatives have been found to inhibit key enzymes, disrupt cell signaling pathways, or bind to specific receptors .
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, some pyrazole derivatives have been found to inhibit the activity of key enzymes in metabolic pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . For example, some pyrazole derivatives have been found to inhibit cell growth, induce cell death, or modulate immune responses .
Action Environment
The action of 3-Methyl-1H-pyrazole-1-carboxamide can be influenced by various environmental factors. For example, the solvent in which the compound is dissolved can affect its reactivity and the formation of intermolecular interactions . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-Methyl-1H-pyrazole-1-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, 3-Methyl-1H-pyrazole-1-carboxamide can form hydrogen bonds and other non-covalent interactions with proteins, affecting their conformation and function .
Cellular Effects
The effects of 3-Methyl-1H-pyrazole-1-carboxamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 3-Methyl-1H-pyrazole-1-carboxamide can alter the expression of genes involved in cell cycle regulation and apoptosis . This compound also affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 3-Methyl-1H-pyrazole-1-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
The effects of 3-Methyl-1H-pyrazole-1-carboxamide change over time in laboratory settings. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term studies have shown that 3-Methyl-1H-pyrazole-1-carboxamide can have lasting effects on cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 3-Methyl-1H-pyrazole-1-carboxamide vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and apoptosis . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Understanding these dosage effects is crucial for determining the safe and effective use of 3-Methyl-1H-pyrazole-1-carboxamide in research and therapeutic applications.
Metabolic Pathways
3-Methyl-1H-pyrazole-1-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, this compound can influence the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules . Additionally, 3-Methyl-1H-pyrazole-1-carboxamide can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 3-Methyl-1H-pyrazole-1-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, 3-Methyl-1H-pyrazole-1-carboxamide can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Methyl-1H-pyrazole-1-carboxamide plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of 3-Methyl-1H-pyrazole-1-carboxamide is important for elucidating its mechanisms of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-methylpyrazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4-2-3-8(7-4)5(6)9/h2-3H,1H3,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZZQMXKKNDHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143235 | |
| Record name | 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-50-7, 100365-72-8 | |
| Record name | 1-Carbamoyl-3-methylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100365728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 873-50-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 873-50-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-pyrazole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 3-methylpyrazole-1-carboxamide explored in the provided research?
A1: The research primarily focuses on evaluating 3-methylpyrazole-1-carboxamide (MPC) as a potential nitrification inhibitor in soil. [] Nitrification inhibitors are important in agriculture as they can slow down the conversion of ammonium to nitrate in the soil. This is beneficial because it reduces nitrogen loss through leaching and denitrification, making nitrogen more available for plant uptake.
Q2: Were there any limitations to the study that could affect the interpretation of 3-methylpyrazole-1-carboxamide's effectiveness?
A2: The study primarily focused on laboratory incubation experiments. [] While these provide valuable controlled insights, further research is needed to evaluate the efficacy and long-term impact of MPC under field conditions, considering factors like soil type, climate variations, and agricultural practices.
Q3: Aside from its potential use as a nitrification inhibitor, was 3-methylpyrazole-1-carboxamide studied for any other applications in these research articles?
A3: One of the provided articles delves into the kinetic relationships of N-aryl-3-methylpyrazole-1-carboxamides reacting with amines. [] This suggests broader chemical reactivity and potential applications of this class of compounds beyond nitrification inhibition, which requires further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[2-(Acetyloxy)ethyl]-4-methylmorpholin-4-ium iodide](/img/structure/B1215353.png)






